4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a dibutylamino propyl chain, an ethylphenyl group, and a hydroxy-dihydro-pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the chlorobenzoyl group, the attachment of the dibutylamino propyl chain, and the incorporation of the ethylphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chlorobenzoyl group may produce a benzyl derivative.
Scientific Research Applications
4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include:
- 4-Chlorobenzoyl derivatives
- Dibutylamino propyl compounds
- Ethylphenyl-substituted pyrrolones
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C30H39ClN2O3 |
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Molecular Weight |
511.1 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H39ClN2O3/c1-4-7-18-32(19-8-5-2)20-9-21-33-27(23-12-10-22(6-3)11-13-23)26(29(35)30(33)36)28(34)24-14-16-25(31)17-15-24/h10-17,27,34H,4-9,18-21H2,1-3H3/b28-26- |
InChI Key |
LTCXAIJTOXDLMU-SGEDCAFJSA-N |
Isomeric SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)CC |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
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